
(R)-2-(1-Aminopropyl)-5-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-Aminopropyl)-5-methylphenol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a methylphenol ring. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminopropyl)-5-methylphenol typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable precursor, such as 5-methylphenol.
Alkylation: The precursor undergoes alkylation using a propylating agent under basic conditions to introduce the propyl group.
Amination: The resulting intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under catalytic conditions to introduce the amino group.
Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound. This can be achieved using chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production of ®-2-(1-Aminopropyl)-5-methylphenol follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminopropyl)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Reduced amines, alcohols.
Substitution: Substituted phenols, amines.
Scientific Research Applications
®-2-(1-Aminopropyl)-5-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(1-Aminopropyl)-5-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The methylphenol ring can also participate in hydrophobic interactions, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(1-Aminopropyl)-5-methylphenol: The enantiomer of the compound with different stereochemistry.
2-(1-Aminopropyl)-5-methylphenol: The racemic mixture containing both ®- and (S)-enantiomers.
2-(1-Aminopropyl)-4-methylphenol: A positional isomer with the methyl group at a different position on the phenol ring.
Uniqueness
®-2-(1-Aminopropyl)-5-methylphenol is unique due to its specific ®-configuration, which can result in different biological activities and interactions compared to its (S)-enantiomer or racemic mixture. The position of the methyl group on the phenol ring also influences its chemical reactivity and pharmacological properties.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-[(1R)-1-aminopropyl]-5-methylphenol |
InChI |
InChI=1S/C10H15NO/c1-3-9(11)8-5-4-7(2)6-10(8)12/h4-6,9,12H,3,11H2,1-2H3/t9-/m1/s1 |
InChI Key |
YSOLLTHGWXGJGD-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C=C(C=C1)C)O)N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


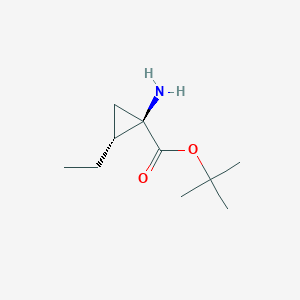
![tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B12977099.png)
![2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate](/img/structure/B12977102.png)

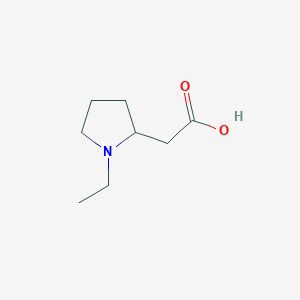
![7-Chloro-1-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12977127.png)
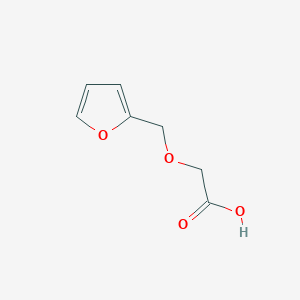
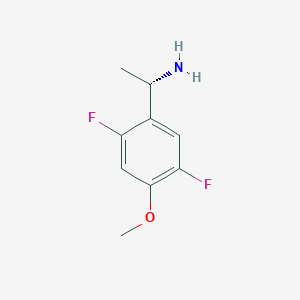

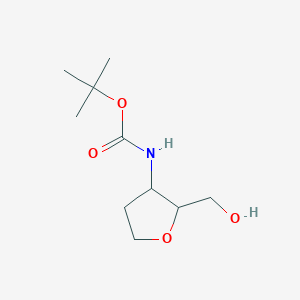


![2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B12977172.png)

